Monoamine Transporter Inhibition Profile: exo-(1R,5S)-3-Phenoxy-8-azabicyclo[3.2.1]octane vs. exo-(1R,5S)-3-(3-(Trifluoromethyl)phenoxy) Analog
In functional inhibition assays, the exo-(1R,5S) isomer of 3-phenoxy-8-azabicyclo[3.2.1]octane demonstrates a markedly different transporter inhibition profile compared to its 3-(3-trifluoromethyl)phenoxy analog. Specifically, the target compound exhibits a 43-fold lower inhibitory potency at the serotonin transporter (SERT) and a 191-fold lower potency at the dopamine transporter (DAT) [1].
| Evidence Dimension | Inhibition of monoamine reuptake (IC₅₀) |
|---|---|
| Target Compound Data | SERT: 5,660 nM; NET: 54 nM; DAT: 737 nM |
| Comparator Or Baseline | exo-(1R,5S)-3-(3-(trifluoromethyl)phenoxy)-8-azabicyclo[3.2.1]octane: SERT: 99 nM; NET: 128 nM; DAT: 3,860 nM |
| Quantified Difference | Target SERT IC₅₀ is 57-fold higher; Target DAT IC₅₀ is 5.2-fold lower (i.e., more potent at DAT) |
| Conditions | Inhibition of [³H]serotonin (SERT), [³H]noradrenalin (NET), and [³H]dopamine (DAT) reuptake in HEK293 or MDCK cells expressing the respective human transporters. |
Why This Matters
This distinct selectivity profile—particularly the high potency at NET and moderate potency at DAT—defines its unique utility for studies requiring specific modulation of catecholamine transporters, a profile not replicable by the trifluoromethyl analog.
- [1] BindingDB. (n.d.). BDBM50333978: exo-(1R,5S)-3-phenoxy-8-azabicyclo[3.2.1]octane; BDBM50333964: exo-(1R,5S)-3-(3-(trifluoromethyl)phenoxy)-8-azabicyclo[3.2.1]octane. Data retrieved from http://bdb8.ucsd.edu/ View Source
